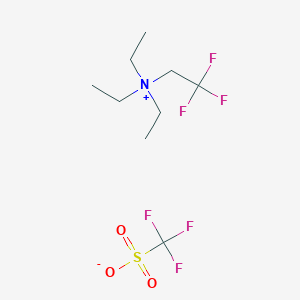

2,2,2-Trifluoroethyl triethylammonium triflate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2,2-Trifluoroethyl triethylammonium triflate (TTEAT) is a chemical compound that belongs to the class of ionic liquids . It is a powerful trifluoroethylating agent which is useful for the synthesis of fluorinated amino acids .

Synthesis Analysis

TTEAT can be synthesized from triphenylphosphane and 2,2,2-trifluoroethyl triflate . It is also used as a reagent in the enantioselective preparation of cyclic N-aryl hydroxamic acids via phase-transfer catalyzed alkylation of nitrobenzyl bromides .Molecular Structure Analysis

The molecular formula of TTEAT is C9H17F6NO3S . Its molecular weight is 333.29 g/mol . The IUPAC name is triethyl (2,2,2-trifluoroethyl)azanium;trifluoromethanesulfonate .Chemical Reactions Analysis

TTEAT is used in the trifluoroethylation of indoles via C–H functionalization . This methodology enables the introduction of a trifluoroethyl group in a fast and efficient reaction under mild conditions with high functional group tolerance .Physical And Chemical Properties Analysis

TTEAT has a molecular weight of 333.29 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 9 . It has a rotatable bond count of 4 . The exact mass is 333.08333355 g/mol . The topological polar surface area is 65.6 Ų . It has a heavy atom count of 20 .Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Amino Acids

2,2,2-Trifluoroethyl triethylammonium triflate: is a potent trifluoroethylating agent used in the synthesis of fluorinated amino acids . These amino acids are significant because the introduction of fluorine can greatly alter the biological activity and metabolic stability of pharmaceuticals.

Phase-Transfer Catalyzed Alkylation

This compound serves as a reagent in the enantioselective preparation of cyclic N-aryl hydroxamic acids. It’s utilized in phase-transfer catalyzed alkylation of nitrobenzyl bromides to yield nitrophenylalanines, which are valuable in medicinal chemistry .

Proteomics Research

In proteomics, 2,2,2-Trifluoroethyl triethylammonium triflate is used as a biochemical reagent. Its role in the study of proteins, particularly in the context of their structures and functions, is crucial for understanding biological processes at a molecular level .

Material Science Applications

The compound’s role in material science is not directly specified, but its use as a trifluoroethylating agent suggests potential in developing materials with modified surface properties or in the synthesis of polymers with fluorinated side chains .

Analytical Chemistry

In analytical chemistry, 2,2,2-Trifluoroethyl triethylammonium triflate may be used in the development of new analytical methods that require the derivatization of compounds to enhance their detection and quantification, particularly in mass spectrometry .

Environmental Science

While specific applications in environmental science are not detailed, the compound’s use in synthesizing fluorinated molecules could be relevant in the study of environmental pollutants and their breakdown products .

Biochemistry

In biochemistry, this compound is likely involved in the synthesis of biomolecules or as a reagent in biochemical reactions that require the introduction of a trifluoroethyl group, which can be important for studying enzyme-substrate interactions and metabolic pathways .

Pharmaceutical Applications

The trifluoroethyl group is often introduced into pharmaceutical molecules to improve their pharmacokinetic properties2,2,2-Trifluoroethyl triethylammonium triflate could be used in the synthesis of such compounds, enhancing their absorption, distribution, metabolism, and excretion (ADME) profiles .

Mecanismo De Acción

Safety and Hazards

TTEAT is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Direcciones Futuras

Propiedades

IUPAC Name |

triethyl(2,2,2-trifluoroethyl)azanium;trifluoromethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17F3N.CHF3O3S/c1-4-12(5-2,6-3)7-8(9,10)11;2-1(3,4)8(5,6)7/h4-7H2,1-3H3;(H,5,6,7)/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBVQAPVHZQGQS-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17F6NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380392 |

Source

|

| Record name | N,N,N-Triethyl-2,2,2-trifluoroethan-1-aminium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoroethyl triethylammonium triflate | |

CAS RN |

380230-73-9 |

Source

|

| Record name | N,N,N-Triethyl-2,2,2-trifluoroethan-1-aminium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic Acid](/img/structure/B1304561.png)

![4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine](/img/structure/B1304614.png)